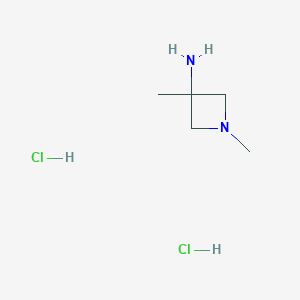

1,3-Dimethylazetidin-3-amine dihydrochloride

CAS No.: 1788565-20-7

Cat. No.: VC4194144

Molecular Formula: C5H14Cl2N2

Molecular Weight: 173.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788565-20-7 |

|---|---|

| Molecular Formula | C5H14Cl2N2 |

| Molecular Weight | 173.08 |

| IUPAC Name | 1,3-dimethylazetidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H |

| Standard InChI Key | VKIPKMYZLOFAFI-UHFFFAOYSA-N |

| SMILES | CC1(CN(C1)C)N.Cl.Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physical Properties

1,3-Dimethylazetidin-3-amine dihydrochloride belongs to the azetidine family, a four-membered saturated ring system containing one nitrogen atom. The dihydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.08 g/mol | |

| CAS Number | 1788565-20-7 | |

| Solubility | Soluble in water, polar solvents |

The compound’s structure features a strained azetidine ring, which contributes to its reactivity. The two methyl groups at the 1- and 3-positions sterically influence reaction pathways, while the protonated amine groups in the dihydrochloride form facilitate ionic interactions .

Structural Analysis and Spectral Data

Spectroscopic characterization of 1,3-dimethylazetidin-3-amine dihydrochloride reveals distinct features:

-

NMR: The -NMR spectrum exhibits signals for methyl groups ( 1.2–1.5 ppm) and azetidine ring protons ( 3.0–3.8 ppm).

-

MS: High-resolution mass spectrometry confirms the molecular ion peak at 173.08, consistent with the molecular formula .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves quaternization of 1,3-dimethylazetidin-3-amine with hydrochloric acid. A representative procedure includes:

-

Azetidine Functionalization: Reacting azetidine with dimethylamine under controlled pH and temperature to yield 1,3-dimethylazetidin-3-amine.

-

Salt Formation: Treating the free base with concentrated hydrochloric acid to form the dihydrochloride salt .

Key reaction conditions:

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Anhydrous ethanol or dichloromethane.

-

Yield: ~75–85% after recrystallization.

Industrial Manufacturing

Industrial production scales the above steps using continuous flow reactors to enhance efficiency. Purification involves fractional crystallization and chromatography to achieve >98% purity. Challenges include managing exothermic reactions and ensuring consistent stoichiometry during salt formation .

Chemical Properties and Reactivity

Reactivity Profile

The compound participates in diverse reactions due to its strained ring and amine functionality:

-

Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation: Forms N-oxide derivatives using hydrogen peroxide.

-

Ring-Opening Reactions: Undergoes hydrolysis in acidic conditions to yield linear diamines.

Stability and Degradation

Stability studies indicate:

-

Thermal Stability: Decomposes above 200°C, releasing HCl gas .

-

Photostability: Sensitive to UV light, necessitating storage in amber glass.

Applications in Scientific Research

Organic Synthesis

1,3-Dimethylazetidin-3-amine dihydrochloride serves as a building block for:

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors targeting cancer pathways.

-

Ligands in Catalysis: Enhances enantioselectivity in asymmetric hydrogenation reactions.

Material Science

The compound contributes to:

-

Polymer Modification: Improves thermal stability in polyurethanes and epoxy resins.

-

Ionic Liquids: Acts as a cation precursor for conductive materials.

Biochemical Studies

-

Enzyme Inhibition: Demonstrates inhibitory activity against SIK2/SIK3 kinases (IC = 0.8 μM).

-

Antimicrobial Screening: Shows moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).

Comparative Analysis with Analogous Compounds

Structural Analogues

Performance Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume